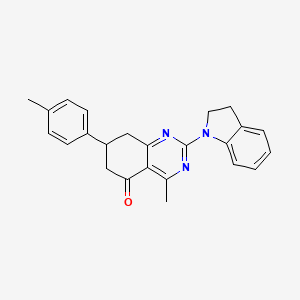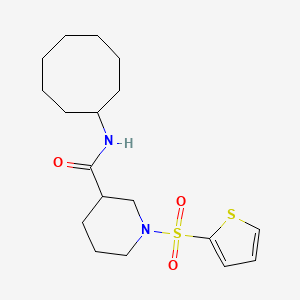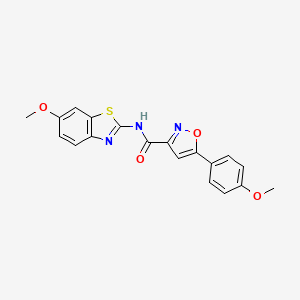
2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the class of quinazolinones. This compound features a unique structure that combines an indole moiety with a quinazolinone framework, making it an interesting subject for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. The process often starts with the preparation of the indole derivative, followed by the formation of the quinazolinone ring. Common reagents used in these reactions include anhydrous solvents, catalysts like palladium or platinum, and various organic bases.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds.
Applications De Recherche Scientifique
2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The indole and quinazolinone moieties can interact with enzymes, receptors, and other proteins, modulating their activity. This compound may also affect cellular signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,3-dihydro-1H-indol-1-yl)-4-methylquinazolin-5(6H)-one
- 4-methyl-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one
- 2-(1H-indol-1-yl)-4-methylquinazolin-5(6H)-one
Uniqueness
2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific combination of indole and quinazolinone structures. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C24H23N3O |
|---|---|
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
2-(2,3-dihydroindol-1-yl)-4-methyl-7-(4-methylphenyl)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C24H23N3O/c1-15-7-9-17(10-8-15)19-13-20-23(22(28)14-19)16(2)25-24(26-20)27-12-11-18-5-3-4-6-21(18)27/h3-10,19H,11-14H2,1-2H3 |
Clé InChI |
UJWOYSHPWJSZQY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2CC3=NC(=NC(=C3C(=O)C2)C)N4CCC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-3-benzyl-5-[5-(2,4-dimethoxyphenyl)pyrazolidin-3-ylidene]-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B14983652.png)
![2-(4-Methylphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B14983658.png)
![N-tert-butyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B14983666.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-(4-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B14983673.png)
![1-[(2-methylbenzyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B14983685.png)
![1-(benzylsulfonyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B14983693.png)

![1-[(3-chlorobenzyl)sulfonyl]-N-(pentan-2-yl)piperidine-4-carboxamide](/img/structure/B14983700.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B14983709.png)
![1-(benzylsulfonyl)-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B14983717.png)
![N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14983722.png)

![N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14983729.png)

